
1-(3,5-Difluoropyridin-2-yl)piperazine
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Overview
Description
1-(3,5-Difluoropyridin-2-yl)piperazine is a piperazine derivative featuring a pyridine ring substituted with fluorine atoms at the 3 and 5 positions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors. The difluoropyridinyl group introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding affinity compared to other substituents like chlorine or methoxy groups . This compound’s structural framework aligns with phenylpiperazine derivatives but distinguishes itself through the pyridine core and fluorine substitution pattern.
Q & A
Q. Basic: What are the common synthetic routes for 1-(3,5-Difluoropyridin-2-yl)piperazine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the pyridine core via cyclization of fluorinated diketones or hydrazines under acidic/basic conditions.
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3: Fluorination optimization: Selective fluorination at the 3,5-positions may require controlled use of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions .
- Purification: High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating high-purity products .
Key Parameters:
Parameter | Typical Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | Higher temps favor coupling efficiency |
Reaction Time | 12–24 hrs | Prolonged time reduces byproducts |
Catalyst | Pd(OAc)₂/Xantphos | Ensures regioselectivity |
Q. Basic: How is the structural integrity of this compound validated?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR confirms fluorination positions; ¹H/¹³C NMR verifies piperazine connectivity and absence of rotamers .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .
- Purity Analysis: HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. Advanced: How do computational studies inform the biological targeting of this compound?
Methodological Answer:
- Molecular Docking: The difluoropyridine and piperazine moieties are docked into enzyme active sites (e.g., kinases or GPCRs) using software like AutoDock Vina. Fluorine atoms enhance binding via halogen bonds .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp113 in a kinase model) .
- SAR Analysis: Comparing analogues (e.g., chloro vs. fluoro substituents) reveals fluorine’s role in improving metabolic stability .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in kinase inhibition may stem from ATP concentration differences .
- Impurity Interference: Re-evaluate compound purity via LC-MS; trace byproducts (e.g., defluorinated derivatives) can skew results .
- Structural Confirmation: Revisit crystallographic data to rule out polymorphic forms affecting activity .
Case Study: A study reporting low antimicrobial activity might have used non-optimized bacterial strains, whereas another with high activity used efflux pump-deficient mutants .
Q. Advanced: What strategies improve regioselectivity in fluorination reactions?
Methodological Answer:
- Directing Groups: Use transient protecting groups (e.g., boronate esters) to steer fluorination to the 3,5-positions .
- Metal Catalysis: Pd-mediated C–H activation enables selective fluorination under mild conditions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorine electrophilicity, reducing off-target reactions .
Optimization Table:
Strategy | Success Rate | Limitations |
---|---|---|
Pd Catalysis | 85–90% | Requires inert atmosphere |
DAST Fluorination | 70–75% | Risk of over-fluorination |
Q. Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition: The piperazine core acts as a hinge-binding motif, while fluorine enhances membrane permeability. Used in anticancer lead optimization .
- CNS Targeting: Fluorine’s electronegativity improves blood-brain barrier penetration for neurotherapeutic candidates (e.g., serotonin receptor modulators) .
- Prodrug Design: Piperazine’s amine group facilitates conjugation with hydrolyzable esters for controlled release .
Q. Advanced: How to mitigate degradation during storage?
Methodological Answer:
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Chlorophenylpiperazines
- 1-(3,5-Dichlorophenyl)piperazine (11d) and 1-(2,3-dichlorophenyl)piperazine (11c): These compounds differ in the positions of chlorine substituents on the phenyl ring. Chlorine’s electron-withdrawing nature enhances receptor binding in some cases. For example, compound 7c (1-(3-chlorophenyl)piperazine) showed increased tubulin modulation activity compared to methyl-substituted analogues due to sigma-hole hydrogen bonding with Thr351 . The meta and para positions of halogens (Cl vs.
Trifluoromethylphenylpiperazines
- 1-(m-Trifluoromethylphenyl)piperazine (TFMPP): A serotonin receptor agonist with selectivity for 5-HT1B receptors . The trifluoromethyl group provides strong electron-withdrawing effects and hydrophobic interactions.
Methoxy-Substituted Piperazines
- For instance, methoxy-substituted compounds in anticancer studies showed moderate activity, while chloro or fluoro derivatives often exhibit improved target binding due to stronger electronegativity .
Pyridinylpiperazines with Alternative Substituents
- 1-(3,5-Dichloropyridin-4-yl)piperazine :
This compound replaces fluorine with chlorine at the pyridine 3 and 5 positions. Chlorine’s larger atomic size and higher polarizability may lead to different binding kinetics compared to fluorine, which has a smaller van der Waals radius and higher electronegativity . - 1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine :
The addition of a pyrazole-methyl group introduces steric bulk, which could hinder receptor access compared to the simpler difluoropyridinyl substitution in the target compound .
Structure-Activity Relationship (SAR) Insights
- Substituent Position: Meta and para halogenation (e.g., 3,5-difluoro vs. 2,3-dichloro) significantly impacts receptor affinity. For example, 1-(3-chlorophenyl)piperazine (mCPP) is a known serotonin receptor ligand, while positional isomers like 1-(2,3-dichlorophenyl)piperazine may exhibit divergent pharmacological profiles .
- Electron Effects :
- Steric Considerations :
Key Data Table: Comparative Properties of Selected Piperazines
Properties
Molecular Formula |
C9H11F2N3 |
---|---|
Molecular Weight |
199.2 g/mol |
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H11F2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 |
InChI Key |
IKVXKLWXOJDMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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